molecular formula C30H29FN2O2 B10865352 11-(4-fluorophenyl)-8-methyl-10-(2-methylpropanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-fluorophenyl)-8-methyl-10-(2-methylpropanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10865352
M. Wt: 468.6 g/mol
InChI Key: MTMONHXDULPPHE-UHFFFAOYSA-N
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Description

    11-(4-fluorophenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS number354542-86-2) is a complex organic compound with a fused diazepine ring system. Let’s break down its structure

  • Preparation Methods

      Industrial Production: Industrial-scale production methods are proprietary and may involve modifications to improve yield, efficiency, and safety.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various chemical reactions, including

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve reagents like KMnO or PCC.

      Major Products: The products formed depend on the specific reaction. Is there a particular transformation you’d like me to explore further?

  • Scientific Research Applications

      Biology and Medicine: Investigating its biological activity, toxicity, and potential as a drug candidate.

      Industry: Possible applications in materials science, catalysis, or other industrial processes.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. Further research is needed to understand its interactions with biological targets and pathways.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C30H29FN2O2

    Molecular Weight

    468.6 g/mol

    IUPAC Name

    6-(4-fluorophenyl)-3-methyl-5-(2-methylpropanoyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

    InChI

    InChI=1S/C30H29FN2O2/c1-18(2)30(35)33-26-15-19(3)9-14-24(26)32-25-16-22(20-7-5-4-6-8-20)17-27(34)28(25)29(33)21-10-12-23(31)13-11-21/h4-15,18,22,29,32H,16-17H2,1-3H3

    InChI Key

    MTMONHXDULPPHE-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)C(C)C)C4=CC=C(C=C4)F)C(=O)CC(C3)C5=CC=CC=C5

    Origin of Product

    United States

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